molecular formula C14H22N2O4S2 B2944590 N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide CAS No. 1312007-16-1

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide

Cat. No. B2944590
CAS RN: 1312007-16-1
M. Wt: 346.46
InChI Key: IFRJMPMEZMBZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide, also known as DESI, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Skeletal Editing of Organic Molecules

The compound has been utilized in the innovative method of skeletal editing of organic molecules through nitrogen atom deletion . This process is significant in the field of synthetic chemistry, where the ability to remove nitrogen atoms can lead to the creation of new molecular structures with potential applications in drug development and materials science .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit potential antitumor activity . Specifically, certain synthesized compounds have shown significant inhibitory activity against the MKN45 cell line, which is a type of gastric carcinoma. This suggests that the compound could be a precursor for the development of new anticancer drugs .

Epidermal Growth Factor Receptor (EGFR) Inhibition

The compound’s derivatives have been explored for their role in inhibiting the EGFR, which is a common target in cancer therapy. By selectively blocking EGFR phosphorylation, these derivatives could suppress tumor cell growth and serve as a basis for the development of new EGFR tyrosine kinase inhibitors .

Chemical Synthesis and Scale-Up

EN300-26575403 has been involved in the scale-up synthesis of reagents for chemical reactions. Its stability and applicability in larger quantities make it a valuable asset for industrial chemical processes and the production of other complex organic compounds .

Medicinal Chemistry Collaborations

The compound has been a part of medicinal chemistry collaborations, where its derivatives are used to enhance custom compound libraries. This is crucial for the discovery of new drugs and the advancement of pharmaceutical research .

Nitrogen Deletion Method Commercialization

The compound has been commercialized for its use in the nitrogen deletion method. This highlights its importance not only in academic research but also in practical applications where researchers can access this reagent for their own experimental needs .

properties

IUPAC Name

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-3-16(4-2)22(19,20)13-11-15-21(17,18)12-10-14-8-6-5-7-9-14/h5-10,12,15H,3-4,11,13H2,1-2H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRJMPMEZMBZBV-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylsulfamoyl)ethyl]-2-phenylethene-1-sulfonamide

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